molecular formula C14H20N2O2 B12920695 5-(3-(tert-Butyl)-1-methyl-1H-pyrazol-4-yl)cyclohexane-1,3-dione

5-(3-(tert-Butyl)-1-methyl-1H-pyrazol-4-yl)cyclohexane-1,3-dione

Cat. No.: B12920695
M. Wt: 248.32 g/mol
InChI Key: VWTIYOVFOZRYAO-UHFFFAOYSA-N
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Description

5-(3-(tert-Butyl)-1-methyl-1H-pyrazol-4-yl)cyclohexane-1,3-dione is an organic compound characterized by a cyclohexane ring substituted with a pyrazole moiety. The tert-butyl and methyl groups attached to the pyrazole ring contribute to its unique chemical properties. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its potential biological activities and structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-(tert-Butyl)-1-methyl-1H-pyrazol-4-yl)cyclohexane-1,3-dione typically involves multi-step organic reactions. One common route starts with the preparation of the pyrazole ring, followed by its attachment to the cyclohexane-1,3-dione core.

  • Preparation of the Pyrazole Ring

      Starting Materials: tert-Butyl hydrazine and 1,3-diketone.

      Reaction Conditions: The reaction is carried out in an organic solvent such as ethanol, under reflux conditions, to form the pyrazole ring.

  • Attachment to Cyclohexane-1,3-dione

      Starting Materials: The synthesized pyrazole and cyclohexane-1,3-dione.

      Reaction Conditions: The reaction is typically performed in the presence of a base, such as sodium ethoxide, to facilitate the nucleophilic attack on the diketone.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents like potassium permanganate or chromium trioxide.

      Conditions: Typically carried out in acidic or basic media.

      Products: Oxidation of the cyclohexane ring can lead to the formation of diketones or carboxylic acids.

  • Reduction

      Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.

      Conditions: Usually performed in anhydrous solvents.

      Products: Reduction can convert the diketone to diols or alcohols.

  • Substitution

      Reagents: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles.

      Conditions: Often carried out under mild conditions to avoid decomposition.

      Products: Substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, 5-(3-(tert-Butyl)-1-methyl-1H-pyrazol-4-yl)cyclohexane-1,3-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

This compound has potential applications in biological research due to its structural similarity to bioactive molecules. It can be used as a probe to study enzyme interactions and as a lead compound in drug discovery programs targeting specific biological pathways.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their pharmacological properties. They may exhibit anti-inflammatory, anticancer, or antimicrobial activities, making them candidates for therapeutic development.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and coatings, due to its stability and reactivity. It may also find applications in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(3-(tert-Butyl)-1-methyl-1H-pyrazol-4-yl)cyclohexane-1,3-dione involves its interaction with molecular targets such as enzymes or receptors. The pyrazole ring can participate in hydrogen bonding and π-π interactions, while the cyclohexane-1,3-dione moiety can undergo keto-enol tautomerism, influencing its binding affinity and specificity. These interactions can modulate biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    5-(3-(tert-Butyl)-1H-pyrazol-4-yl)cyclohexane-1,3-dione: Lacks the methyl group on the pyrazole ring.

    5-(3-(tert-Butyl)-1-methyl-1H-pyrazol-4-yl)cyclohexane-1,2-dione: Variation in the position of the diketone.

    5-(3-(tert-Butyl)-1-methyl-1H-pyrazol-4-yl)cyclohexane-1,4-dione: Different positioning of the diketone groups.

Uniqueness

The presence of both tert-butyl and methyl groups on the pyrazole ring, along with the cyclohexane-1,3-dione core, imparts unique steric and electronic properties to 5-(3-(tert-Butyl)-1-methyl-1H-pyrazol-4-yl)cyclohexane-1,3-dione. These features can influence its reactivity, stability, and interaction with biological targets, distinguishing it from similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with related compounds

Properties

Molecular Formula

C14H20N2O2

Molecular Weight

248.32 g/mol

IUPAC Name

5-(3-tert-butyl-1-methylpyrazol-4-yl)cyclohexane-1,3-dione

InChI

InChI=1S/C14H20N2O2/c1-14(2,3)13-12(8-16(4)15-13)9-5-10(17)7-11(18)6-9/h8-9H,5-7H2,1-4H3

InChI Key

VWTIYOVFOZRYAO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN(C=C1C2CC(=O)CC(=O)C2)C

Origin of Product

United States

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